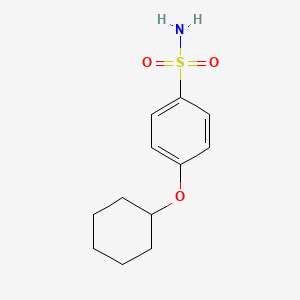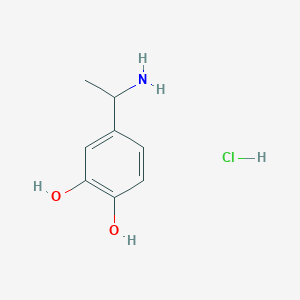
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of catecholamines and is structurally related to dopamine, a crucial neurotransmitter in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with catechol (benzene-1,2-diol).
Alkylation: Catechol undergoes alkylation with ethylene oxide to form 4-(2-hydroxyethyl)benzene-1,2-diol.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of catechol are alkylated and aminated using industrial reactors.
Purification: The product is purified through crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Catechol derivatives.
Substitution: Various substituted catecholamines.
Scientific Research Applications
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride involves its interaction with various molecular targets:
Neurotransmission: It acts as a neurotransmitter or neuromodulator, influencing the release and uptake of other neurotransmitters.
Receptor Binding: It binds to specific receptors in the nervous system, modulating their activity.
Enzymatic Pathways: It is involved in enzymatic pathways that regulate neurotransmitter synthesis and degradation.
Comparison with Similar Compounds
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is similar to other catecholamines such as dopamine, norepinephrine, and epinephrine. it has unique properties that make it distinct:
Dopamine: Similar in structure but differs in its specific receptor interactions and physiological effects.
Norepinephrine: Shares structural similarities but has different roles in the nervous system.
Epinephrine: Also structurally related but functions primarily as a hormone.
List of Similar Compounds
- Dopamine
- Norepinephrine
- Epinephrine
- 4-(2-Aminoethyl)benzene-1,2-diol
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-(1-aminoethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5(9)6-2-3-7(10)8(11)4-6;/h2-5,10-11H,9H2,1H3;1H |
InChI Key |
ADHGDXNNKUAUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


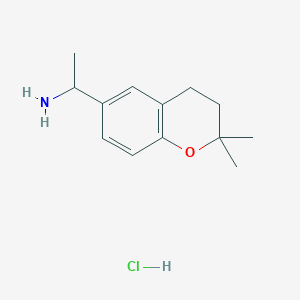

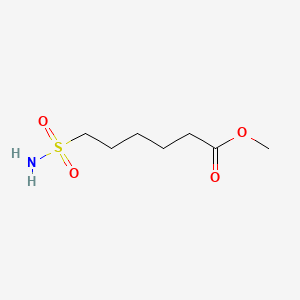
![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
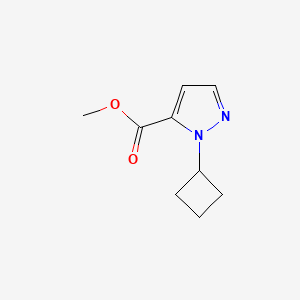

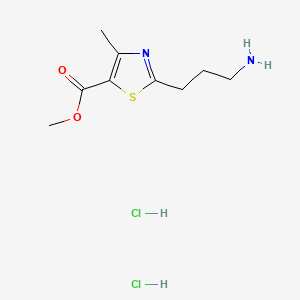
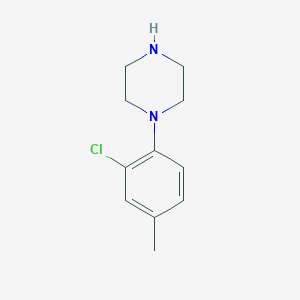
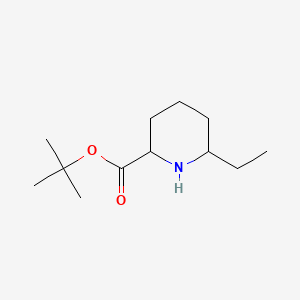
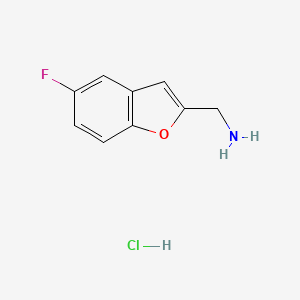
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
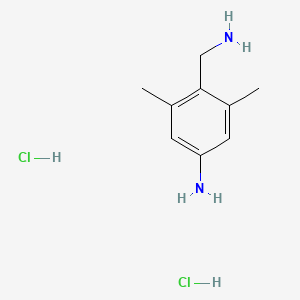
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
